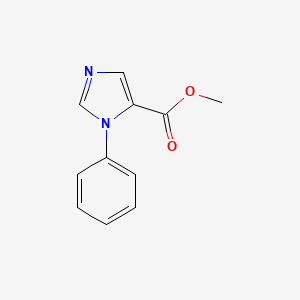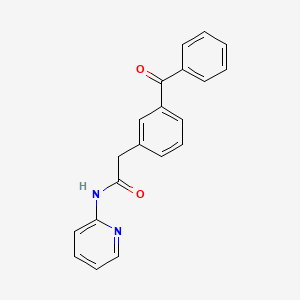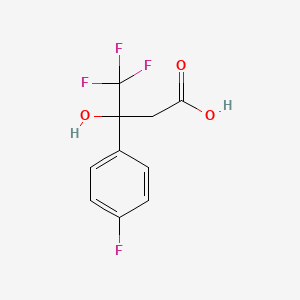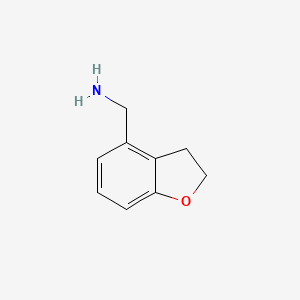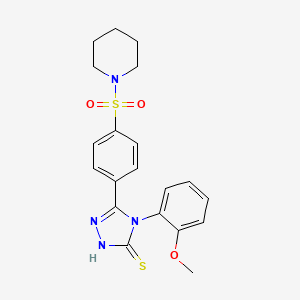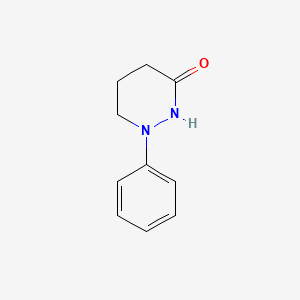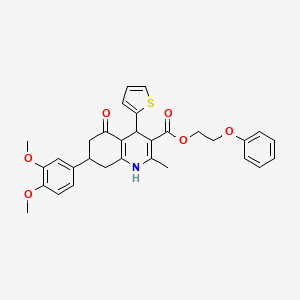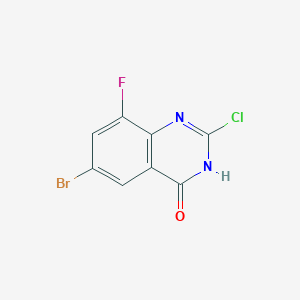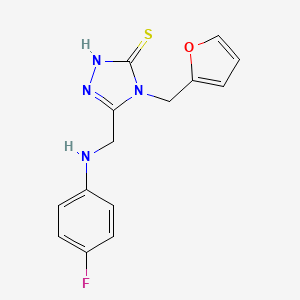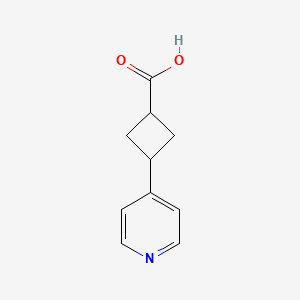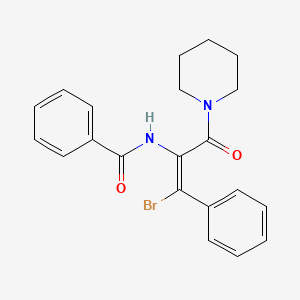
4-Hydroxy-4-(trifluoromethyl)oxan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-4-(trifluoromethyl)oxan-2-one is a chemical compound with the molecular formula C6H7F3O3 It is characterized by the presence of a trifluoromethyl group attached to an oxan-2-one ring, which imparts unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-4-(trifluoromethyl)oxan-2-one typically involves the reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile. This reaction can be carried out using conventional heating methods or microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-4-(trifluoromethyl)oxan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxan-2-one ring to more reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
4-Hydroxy-4-(trifluoromethyl)oxan-2-one has diverse applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 4-Hydroxy-4-(trifluoromethyl)oxan-2-one involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
- 4-Hydroxy-2-(trifluoromethyl)oxan-2-one
- 4-Hydroxy-4-(difluoromethyl)oxan-2-one
- 4-Hydroxy-4-(pentafluoroethyl)oxan-2-one
Comparison: 4-Hydroxy-4-(trifluoromethyl)oxan-2-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it more suitable for specific applications in pharmaceuticals and agrochemicals .
Properties
CAS No. |
83191-83-7 |
|---|---|
Molecular Formula |
C6H7F3O3 |
Molecular Weight |
184.11 g/mol |
IUPAC Name |
4-hydroxy-4-(trifluoromethyl)oxan-2-one |
InChI |
InChI=1S/C6H7F3O3/c7-6(8,9)5(11)1-2-12-4(10)3-5/h11H,1-3H2 |
InChI Key |
VYHQZPKSTHSAFN-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)CC1(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-5-Fluoro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole](/img/structure/B11768932.png)
